Stearin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in hot alcohol (in ethanol)

Canonical SMILES

Food Industry

Field: Food Science and Technology

Application: Palm stearin is used in various food industries due to its flexible melting characteristics.

Methods: The potential of stearin is developed through various treatments, especially through interesterification technology.

Results: The uses of palm stearin for the food industry include polysaccharide-based coating substitutes, margarine, shortening, cocoa butter replacers, lard replacers, and emulsion products.

Cardiometabolic Risk Markers

Field: Nutrition and Metabolism

Application: Fats rich in palmitic or stearic acids can be interesterified to increase their applicability for the production of certain foods.

Methods: The method involves the interesterification of either palmitic acid- or stearic acid-rich fats.

Results: Substituting palmitic acid with stearic acid lowers LDL-cholesterol concentrations.

Candle Making

Field: Industrial Manufacturing

Application: Stearin is used in candle making to increase the melting point of the wax, resulting in longer burn times and reduced dripping.

Methods: The application involves the addition of stearin to the wax during the candle making process.

Results: The addition of stearin results in candles with longer burn times and reduced dripping.

Antibacterial Activity

Field: Biomedical Research

Application: Stearin is used as a starting material for the synthesis of biologically active compounds.

Methods: The method involves the synthesis of biologically active compounds from stearin.

Results: The compounds synthesized from stearin showed antibacterial activity against Gram-positive S. aureus and E.

Margarine and Shortening Production

Synthesis of Biologically Active Ionic Liquids

Field: Chemistry

Application: Stearin is used as a starting material for the synthesis of biologically active ionic liquids.

Methods: The method involves the synthesis of biologically active ionic liquids from stearin.

Milk Fat Modification

Field: Dairy Chemistry

Application: Stearin is used in the modification and fractionation of milk fat and its components.

Frozen Dessert Application

Bakery Shortening Production

Field: Food Industry

Application: Stearin is used in the production of bakery shortening.

Methods: The application involves the use of stearin as a raw material in the production of bakery shortening.

Biodiesel Production

Field: Energy and Fuels

Application: Stearin is used in the production of biodiesel.

Methods: The method involves the production of biodiesel from crude palm stearin (CPS).

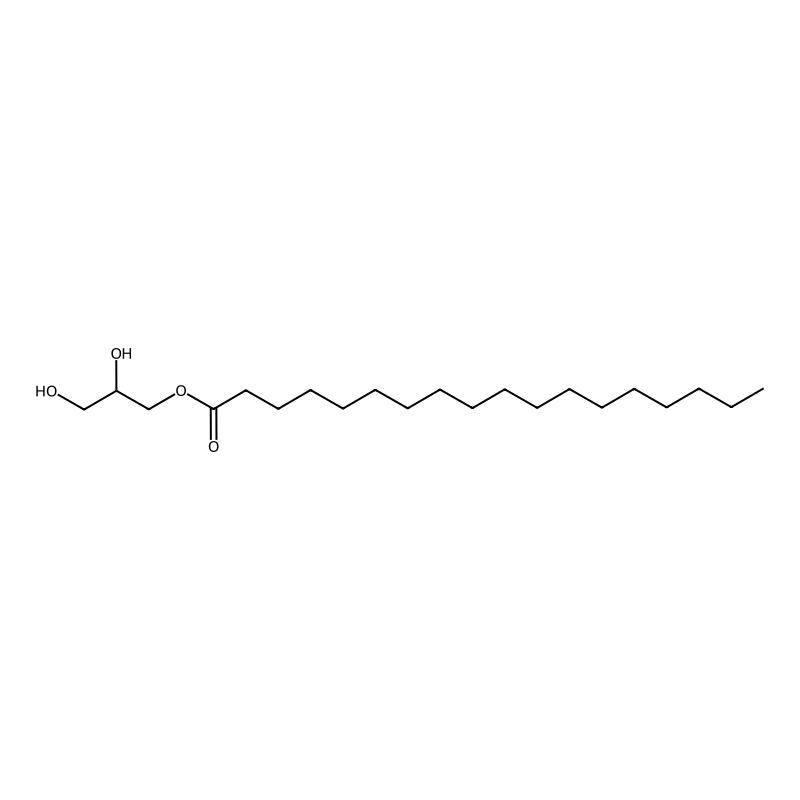

Stearin is a triglyceride derived from stearic acid, which is a saturated fatty acid with an 18-carbon chain (IUPAC name: octadecanoic acid) and the chemical formula . Stearin typically appears as a soft waxy solid at room temperature and is commonly found in animal and vegetable fats, although it is more abundant in animal fats. The melting point of stearin is approximately 69.4 °C (156.9 °F) .

Stearin is formed when three molecules of stearic acid esterify with glycerol, resulting in tristearin, which has the chemical formula . The compound plays a significant role in various industrial applications due to its unique properties, including its ability to act as a surfactant and lubricant.

Stearin is generally considered non-toxic in its pure form. However, excessive consumption of saturated fat, including stearic acid, can be linked to increased risks of cardiovascular disease according to some studies []. Additionally, stearin can be flammable and should be handled with care around heat sources.

Stearin undergoes several typical reactions associated with triglycerides and fatty acids:

- Esterification: Stearin can be synthesized through the esterification of stearic acid with glycerol.

- Hydrolysis: In the presence of water and an enzyme or acid, stearin can hydrolyze back into glycerol and stearic acid.

- Saponification: This reaction involves treating stearin with a strong base, such as sodium hydroxide, to produce soap (sodium stearate) and glycerol .

- Interesterification: This process alters the physical properties of fats by rearranging the fatty acids on the glycerol backbone, enhancing their functionality in food products .

Stearin exhibits various biological activities:

- Nutritional Value: As a source of saturated fat, stearin can provide energy but should be consumed in moderation due to its potential impact on cholesterol levels.

- Antimicrobial Properties: Some studies suggest that stearic acid may possess antimicrobial properties, which could be beneficial in food preservation .

- Inflammatory Response: Animal studies indicate that stearic acid may induce a foreign body reaction when implanted, leading to inflammation .

Stearin can be synthesized through several methods:

- Direct Esterification: Combining stearic acid with glycerol under heat and pressure.

- Interesterification: Mixing different oils or fats under controlled conditions to modify their properties.

- Hydrogenation: Unsaturated fatty acids can be hydrogenated to produce stearic acid, which then forms stearin through esterification .

Stearin finds numerous applications across various industries:

- Food Industry: Used as a thickening agent and stabilizer in margarine and shortening products.

- Cosmetics: Acts as an emollient and thickener in creams and lotions.

- Pharmaceuticals: Utilized as a lubricant in tablet formulations.

- Industrial

Research has explored the interactions of stearin with other compounds:

- Blending Studies: The blending of palm stearin with other oils has shown that chemical interesterification can enhance physical properties for specific applications like margarine .

- Lubrication Studies: Stearin's lubricating properties have been studied in various contexts, such as its effectiveness in reducing friction in mechanical applications .

Several compounds share similarities with stearin, particularly in their structure and applications. Here are some notable examples:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Tristearin | Triglyceride | Formed from three molecules of stearic acid; used similarly to stearin. |

| Palmitin | Triglyceride | Derived from palmitic acid; has different melting point and fatty acid profile. |

| Olein | Monounsaturated Fat | Liquid at room temperature; used widely in cooking oils. |

| Margarine | Emulsified Fat | Contains various fatty acids including stearin; used as a butter substitute. |

| Cocoa Butter | Triglyceride | High melting point; used in confectionery and cosmetics. |

Stearin's uniqueness lies in its specific fatty acid composition and its solid-state at room temperature, making it particularly valuable for applications requiring stability and texture.

Physical Description

Other Solid

White waxy solid; [Merck Index]

white to pale yellow wax-like solid with a mild fatty odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

230OU9XXE4

Related CAS

Wikipedia

Picloxydine

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Paint and Coating Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Custom Compounding of Purchased Resins

Rubber Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Octadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE

Octadecanoic acid, ester with 1,2,3-propanetriol: ACTIVE

Octadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

1,2,3-Propanetriol, homopolymer, isooctadecanoate: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.